Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate
Overview
Description
Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate is an organic compound with diverse applications in scientific research This compound is characterized by its unique structure, which includes a formyl group, an isopropoxy group, and a methoxy group attached to a phenyl ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formylation: Introduction of the formyl group to the phenyl ring using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Etherification: Introduction of the isopropoxy and methoxy groups through etherification reactions using appropriate alkyl halides (e.g., isopropyl bromide and methyl iodide) in the presence of a base such as potassium carbonate (K2CO3).
Esterification: Formation of the ethyl ester group by reacting the intermediate compound with ethanol and a catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Conversion to Ethyl 2-(2-carboxy-4-isopropoxy-5-methoxyphenyl)acetate.
Reduction: Conversion to Ethyl 2-(2-hydroxymethyl-4-isopropoxy-5-methoxyphenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can act as an electrophilic center, while the methoxy and isopropoxy groups can influence the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate can be compared with similar compounds such as:
Ethyl 2-(2-formyl-4-methoxyphenyl)acetate: Lacks the isopropoxy group, which may affect its reactivity and biological activity.
Ethyl 2-(2-formyl-4-isopropoxyphenyl)acetate: Lacks the methoxy group, potentially altering its chemical properties and applications.
Ethyl 2-(2-formyl-5-methoxyphenyl)acetate: The position of the methoxy group is different, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in the specific combination and positions of its functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2-formyl-5-methoxy-4-propan-2-yloxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-5-19-15(17)8-11-6-13(18-4)14(20-10(2)3)7-12(11)9-16/h6-7,9-10H,5,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZOOKMMIABMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C=O)OC(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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